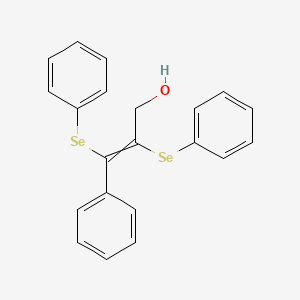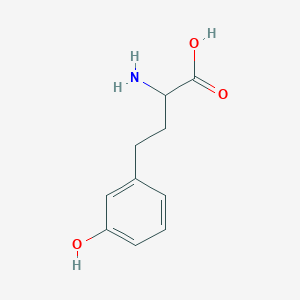
2-Amino-4-(3-hydroxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
The synthesis of 2-Amino-4-(3-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-hydroxy-β-nitrostyrene, which is then reduced to 3-hydroxyphenethylamine. This intermediate is subsequently reacted with acrylonitrile to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Amino-4-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-4-(3-hydroxyphenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for various biological receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
2-Amino-4-(3-hydroxyphenyl)butanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a shorter carbon chain.
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Propriétés
Numéro CAS |
185555-69-5 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-amino-4-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-4-7-2-1-3-8(12)6-7/h1-3,6,9,12H,4-5,11H2,(H,13,14) |
Clé InChI |
GRRGGZXWVQKKKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



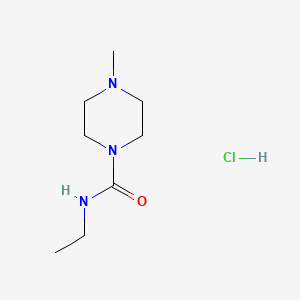
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
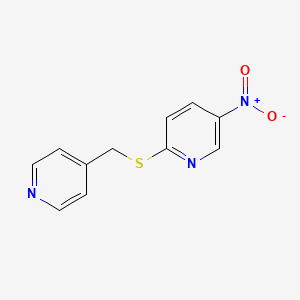
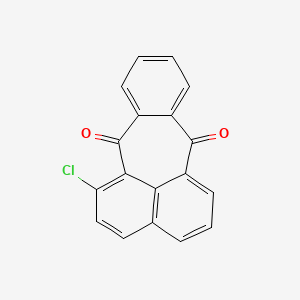
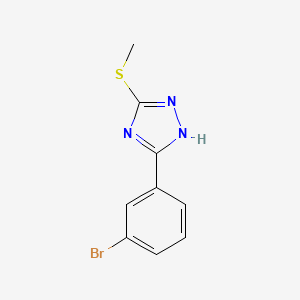
phosphane}](/img/structure/B14171509.png)
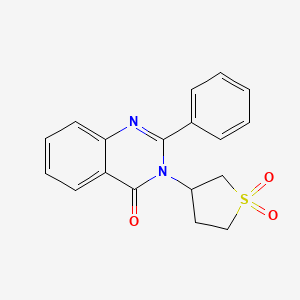

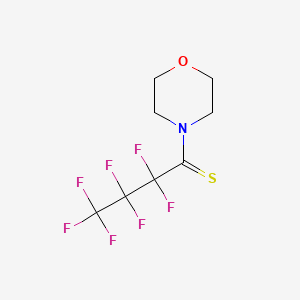
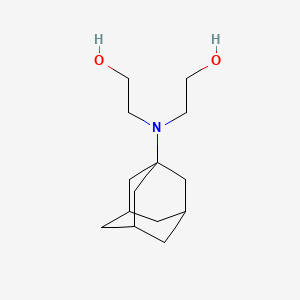
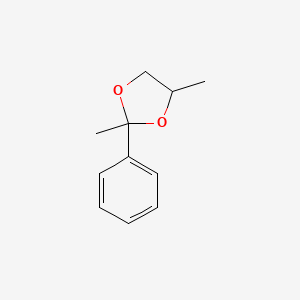
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
